molecular formula C10H13N B8535916 2-(2-Amino-5-methylphenyl)propene

2-(2-Amino-5-methylphenyl)propene

Cat. No.: B8535916
M. Wt: 147.22 g/mol
InChI Key: GDDDOCCLCLLZBD-UHFFFAOYSA-N
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Description

2-(2-Amino-5-methylphenyl)propene is an organic compound featuring a propene (allyl) group attached to a 2-amino-5-methyl-substituted benzene ring. This structure confers unique electronic and steric properties due to the conjugation of the allyl π-system with the aromatic ring and the electron-donating amino group. For instance, derivatives like 2-(3-(2-Amino-5-methylphenyl)prop-2-ynyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (6j) are synthesized via Pd/C-mediated cross-coupling and catalytic hydration, suggesting similar routes may apply to this compound .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-methyl-2-prop-1-en-2-ylaniline

InChI

InChI=1S/C10H13N/c1-7(2)9-6-8(3)4-5-10(9)11/h4-6H,1,11H2,2-3H3

InChI Key

GDDDOCCLCLLZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinction lies in its 2-amino-5-methylphenyl substituent, which differentiates it from other propene derivatives:

  • Propene : Lacks aromatic or functional groups, leading to high reactivity in polymerization or oxidation (e.g., acrylonitrile synthesis via ammoxidation) .
  • Chlorinated propene derivatives : Chlorination at the allylic position (e.g., 3-chloropropene) increases toxicity and alters electrophilicity .
  • Aryl-substituted propenes : Bulky aryl groups (e.g., methoxy- or diphenyl-substituted benzene rings) reduce catalytic adsorption efficiency but enhance steric stabilization .

Reactivity in Catalytic Processes

Ammoxidation studies on propene and propane using VSbO₄+Sb₂O₄ catalysts (Sb:V = 2) at 480°C reveal that propene exhibits higher selectivity (70–80%) for acrylonitrile than propane (<50%) at comparable conversions .

Data Table: Comparative Properties of Selected Compounds

Compound Key Functional Groups Reactivity in Ammoxidation (Selectivity to Acrylonitrile) Toxicity Profile
Propene Allylic C=C bond High (70–80% at 480°C) Low (non-chlorinated)
3-Chloropropene Allylic Cl, C=C bond Not studied High (neurotoxic)
2-(2-Amino-5-methylphenyl)propene Aryl-NH₂, allyl group Likely reduced due to steric hindrance Moderate (amino group may reduce toxicity)
6j (Structural analog) Aryl-NH₂, propargyl, ketone Not applicable (pharmaceutical intermediate) Undocumented

Research Findings and Gaps**

  • Catalytic Reactivity: Bulky aryl groups in this compound likely reduce catalytic efficiency compared to propene, mirroring trends seen in other substituted propenes .
  • Toxicity: Chlorination of propene derivatives increases toxicity, but the amino group in this compound may counteract such effects, as seen in some chlorinated aromatics .
  • Synthesis : Cross-coupling methods used for analogs like 6j could be optimized for scalable production .

Critical Gaps: Direct experimental data on this compound’s catalytic performance, toxicity, and biological activity are absent in the provided evidence. Further studies are needed to validate these extrapolations.

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